D-Glucose-d2-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose-d2-1: is a deuterium-labeled form of D-Glucose, where two hydrogen atoms are replaced by deuterium. This compound is a monosaccharide and an important carbohydrate in biology. It serves as a critical component of general metabolism and acts as a signaling molecule related to cellular metabolic states and stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-d2-1 involves the incorporation of deuterium into the glucose molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in glucose with deuterium atoms using deuterated reagents under specific conditions.
Enzymatic Methods: Enzymes such as glucose oxidase can be used to catalyze the incorporation of deuterium into glucose.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated water (D2O) and other deuterated reagents. The process is optimized to ensure high yield and purity of the deuterated glucose .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Glucose-d2-1 can undergo oxidation to form D-gluconic acid.
Reduction: Reduction of this compound can lead to the formation of sorbitol, a sugar alcohol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Glucose oxidase, oxygen.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Various reagents depending on the desired substitution.
Major Products:
Oxidation: D-gluconic acid.
Reduction: Sorbitol.
Substitution: Various substituted glucose derivatives.
Scientific Research Applications
Chemistry: D-Glucose-d2-1 is used as a tracer in metabolic studies to understand glucose metabolism and its pathways .
Biology: In biological research, this compound is used to study cellular metabolic states and stress responses .
Medicine: this compound is used in medical research to investigate glucose metabolism in diseases such as diabetes and cancer .
Industry: In the industrial sector, this compound is used in the production of deuterated compounds for various applications .
Mechanism of Action
D-Glucose-d2-1 exerts its effects by participating in metabolic pathways similar to those of regular glucose. It is taken up by cells through glucose transporters and undergoes glycolysis. The deuterium atoms in this compound allow researchers to trace its metabolic fate and study its effects on cellular metabolism .
Comparison with Similar Compounds
2-Deoxy-D-Glucose: A glucose analog where the hydroxyl group at the second carbon is replaced by hydrogen.
D-Glucose: The non-deuterated form of glucose.
Uniqueness: D-Glucose-d2-1 is unique due to the presence of deuterium atoms, which makes it a valuable tool for tracing metabolic pathways and studying the effects of glucose metabolism in various biological and medical research applications .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-4,5-dideuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4D,6D |
InChI Key |
GZCGUPFRVQAUEE-RCFZBKRXSA-N |
Isomeric SMILES |
[2H][C@@](CO)([C@]([2H])([C@@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.